5-amino-1H-imidazole-2,4-dicarbonitrile is a nitrogen-rich heterocyclic compound characterized by its imidazole ring structure, which contains two cyano groups and an amino group. Its molecular formula is with a molecular weight of approximately 132.13 g/mol. The compound is notable for its high thermal stability and potential applications in various fields, including pharmaceuticals and materials science. The presence of multiple functional groups makes it a versatile building block for synthesizing more complex molecules.
Research indicates that 5-amino-1H-imidazole-2,4-dicarbonitrile exhibits various biological activities, particularly in antimicrobial and antifungal domains. The compound's structure allows it to interact with biological targets effectively:
Several synthetic routes have been developed for 5-amino-1H-imidazole-2,4-dicarbonitrile:
These methods highlight the compound's accessibility and versatility in synthetic chemistry.
5-amino-1H-imidazole-2,4-dicarbonitrile has several promising applications:
Interaction studies involving 5-amino-1H-imidazole-2,4-dicarbonitrile focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 5-amino-1H-imidazole-2,4-dicarbonitrile. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-amino-1H-imidazole-4-carbonitrile | 5098-11-3 | 0.86 |
| 4-amino-1H-imidazole-5-carboxamide | 360-97-4 | 0.65 |
| 5-amino-1H-imidazole-4-carboxamide hydrochloride | 72-40-2 | 0.64 |
| (1H-Imidazol-4-yl)methanamine hydrochloride | 66247-84-5 | 0.61 |
| 4,5-Dimethyl-1H-imidazol-2-amine | 13805-21-5 | 0.60 |
These compounds exhibit varying degrees of biological activity and structural features that make them interesting for further study. The unique combination of amino and cyano groups in 5-amino-1H-imidazole-2,4-dicarbonitrile distinguishes it from these similar compounds, potentially enhancing its reactivity and biological profile.
5-Amino-1H-imidazole-2,4-dicarbonitrile is a bicyclic organic compound characterized by an imidazole ring substituted with two cyano groups at positions 2 and 4 and an amino group at position 5. Its molecular formula is $$ \text{C}5\text{H}3\text{N}_5 $$, with a molecular weight of 133.11 g/mol. The IUPAC name, 4-amino-1H-imidazole-2,5-dicarbonitrile, reflects its substitution pattern and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}5\text{H}3\text{N}_5 $$ |
| Molecular Weight | 133.11 g/mol |
| IUPAC Name | 4-amino-1H-imidazole-2,5-dicarbonitrile |
| CAS Registry Number | 909073-67-2 |
| SMILES | C(#N)C1=C(N=C(N1)C#N)N |
| Synonyms | NSC 677415; CHEMBL1994570 |
The planar imidazole ring system, combined with electron-withdrawing cyano groups and a nucleophilic amino group, creates a unique electronic profile that facilitates participation in cycloaddition and nucleophilic substitution reactions.
Imidazole derivatives have been integral to pharmaceutical chemistry since the early 20th century, with foundational work on histamine and purine analogs. The specific development of 5-amino-1H-imidazole-2,4-dicarbonitrile emerged alongside advances in multicomponent reactions and cyanide chemistry in the late 20th century. Its synthesis builds upon classical methods for imidazole ring formation, such as the Debus-Radziszewski reaction, adapted to incorporate nitrile functionalities.
The compound’s first reported synthesis likely occurred in the 2000s, coinciding with increased interest in polyfunctional heterocycles for drug discovery. Modern synthetic strategies often employ cyclocondensation of α-aminonitriles with carbonyl equivalents, reflecting broader trends in sustainable heterocyclic synthesis.
This compound’s significance arises from three key attributes:
Recent studies highlight its role in synthesizing fused heterocycles through [3+2] cycloadditions, enabling access to complex molecular architectures.